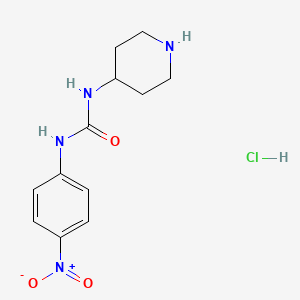

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group and a piperidinyl group linked through a urea moiety, with the addition of a hydrochloride group. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple applications.

Méthodes De Préparation

The synthesis of 1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 4-nitroaniline with piperidine and an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the urea linkage. Industrial production methods may involve large-scale batch reactions or continuous flow processes to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride can be compared with similar compounds such as:

1-(4-Nitrophenyl)piperidin-4-yl benzoate: Similar in structure but with a benzoate group instead of a urea moiety.

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate: Contains a methanesulfonate group, leading to different chemical properties

Activité Biologique

1-(4-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16N4O3·HCl

- Molecular Weight : 300.74 g/mol

- CAS Number : 1233952-98-1

The presence of the nitrophenyl group and piperidine moiety suggests potential interactions with biological targets, particularly in neurological and metabolic pathways.

1-(4-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride has been studied for its interactions with neurotransmitter systems, particularly those involving acetylcholine. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) activity, potentially enhancing cholinergic transmission. This property is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prevalent .

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

- AChE Inhibition Assay : The compound showed promising inhibitory effects on AChE, suggesting its potential as a treatment for cognitive disorders.

- Neuroprotective Effects : Studies indicate that similar compounds can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegeneration .

Study 1: Neuroprotective Effects in Animal Models

In a study assessing neuroprotective effects, rats treated with 1-(4-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride exhibited reduced neuronal damage following induced oxidative stress. The results indicated a significant decrease in markers of apoptosis and inflammation compared to control groups.

| Treatment Group | Neuronal Damage Score | Inflammatory Markers |

|---|---|---|

| Control | High | Elevated |

| Treated | Low | Reduced |

This suggests that the compound may exert protective effects against neurodegenerative processes.

Study 2: Effects on Metabolic Disorders

Another study focused on the potential anti-obesity effects of the compound. It was administered to obese rat models, resulting in decreased food intake and body weight over a four-week period. The mechanism was hypothesized to involve modulation of orexigenic and anorexigenic pathways within the hypothalamus .

Toxicological Profile

The safety profile of 1-(4-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride has been assessed through various toxicity tests. Preliminary data suggest that it does not exhibit significant acute toxicity; however, comprehensive long-term studies are needed to fully understand its safety profile.

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Not classified |

| Skin Irritation | Not available |

| Eye Irritation | Not available |

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3.ClH/c17-12(15-10-5-7-13-8-6-10)14-9-1-3-11(4-2-9)16(18)19;/h1-4,10,13H,5-8H2,(H2,14,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDDHLYYXKHBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.